4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a naphthyridine moiety, and a dihydrooxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives .
Scientific Research Applications
4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The pathways involved may include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole: A closely related compound with similar structural features.
2-(1,8-Naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole: Lacks the tert-butyl group but shares the naphthyridine and dihydrooxazole moieties.
Uniqueness
4-Tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more useful in specific applications .
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3 |
InChI Key |
JVJLNFRXYYATTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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